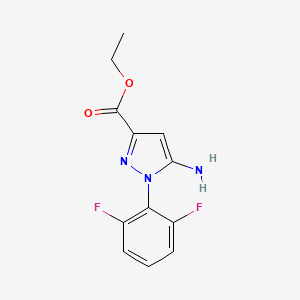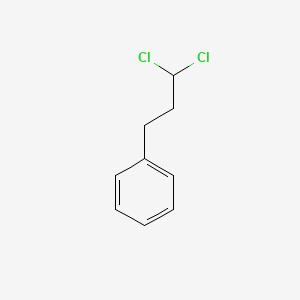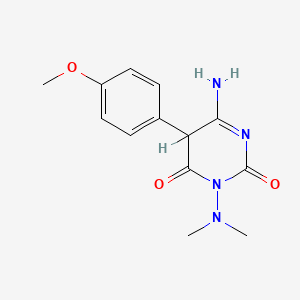
2,4(3H,5H)-Pyrimidinedione, 6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methoxyphenyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with guanidine to form the intermediate 4-methoxyphenylguanidine. This intermediate is then subjected to cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-Amino-3-(dimethylamino)-5-phenylpyrimidine-2,4(3H,5H)-dione: Lacks the methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-chlorophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a chloro group instead of a methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-nitrophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a nitro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various research and industrial applications.
特性
分子式 |
C13H16N4O3 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O3/c1-16(2)17-12(18)10(11(14)15-13(17)19)8-4-6-9(20-3)7-5-8/h4-7,10H,1-3H3,(H2,14,15,19) |
InChIキー |
DWFSWKHHZZWSOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C(=O)C(C(=NC1=O)N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




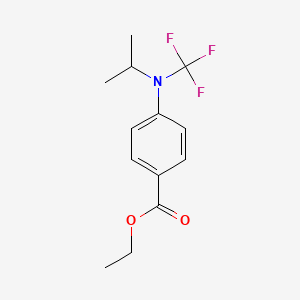
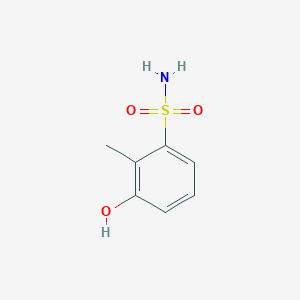
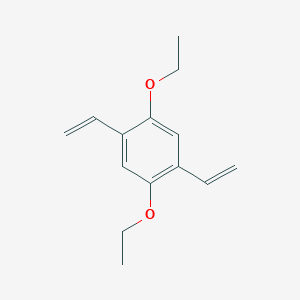
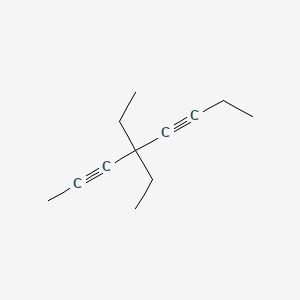


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
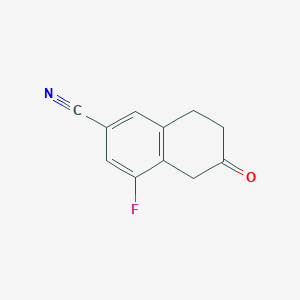
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

